Dihydrofluorescein diacetate

Description

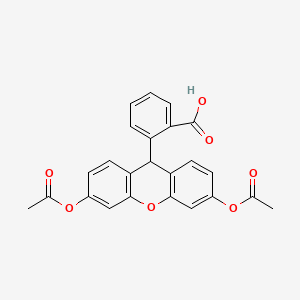

Structure

3D Structure

Properties

IUPAC Name |

2-(3,6-diacetyloxy-9H-xanthen-9-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18O7/c1-13(25)29-15-7-9-19-21(11-15)31-22-12-16(30-14(2)26)8-10-20(22)23(19)17-5-3-4-6-18(17)24(27)28/h3-12,23H,1-2H3,(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKSJJXGQHSESKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=C(C=C1)C(C3=C(O2)C=C(C=C3)OC(=O)C)C4=CC=CC=C4C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00347987 | |

| Record name | Dihydrofluorescein diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00347987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35340-49-9 | |

| Record name | Dihydrofluorescein diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00347987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Dual-Edged Sword: An In-depth Technical Guide to the Mechanism of Dihydrofluorescein Diacetate in Cellular Redox Signaling

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Mechanism of Action of Dihydrofluorescein Diacetate (DCFH-DA)

This technical guide provides a detailed exploration of the chemical and biological mechanisms underlying the action of 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), a widely utilized fluorescent probe for the detection of intracellular reactive oxygen species (ROS) and oxidative stress. While a valuable tool, a nuanced understanding of its mode of action is critical for accurate data interpretation.

Core Mechanism of Action: From Non-Fluorescent Precursor to Fluorescent Reporter

The utility of DCFH-DA as a cellular ROS indicator hinges on a two-step intracellular transformation process. Initially, the non-fluorescent and cell-permeable DCFH-DA passively diffuses across the cell membrane into the cytoplasm.[1][2] Once inside, the diacetate groups are cleaved by intracellular esterases, converting it into the polar, non-fluorescent, and membrane-impermeable 2',7'-dichlorodihydrofluorescein (DCFH).[3][4][5] This trapping of DCFH within the cell is a key feature of the assay.

The subsequent and crucial step is the oxidation of DCFH by various reactive species into the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[3][6] The intensity of the green fluorescence emitted by DCF is directly proportional to the amount of ROS present, allowing for a semi-quantitative assessment of the cellular redox state.[4][7]

The Broad Spectrum of Oxidants: Beyond Hydrogen Peroxide

A common misconception is that DCFH-DA is a specific probe for hydrogen peroxide (H₂O₂). In reality, DCFH does not directly react with H₂O₂.[8] Its oxidation to the fluorescent DCF is mediated by a broad range of reactive oxygen and nitrogen species (ROS/RNS). These include:

Furthermore, the oxidation of DCFH in the presence of H₂O₂ is often catalyzed by intracellular components such as peroxidases or transition metals like iron.[8][10] The presence of cytochrome c, particularly during apoptosis, can also potently catalyze DCFH oxidation.[8][11] This lack of specificity is a critical consideration when interpreting results, as an increase in DCF fluorescence indicates a general state of oxidative stress rather than the prevalence of a single reactive species.

Quantitative Data Summary

For accurate and reproducible experimental design, the following quantitative parameters for DCFH-DA and its derivatives are essential.

| Parameter | Value | Reference(s) |

| DCF Excitation Wavelength (Maximum) | ~495 nm | [3][10] |

| DCF Emission Wavelength (Maximum) | ~529 nm | [3][10] |

| Alternative DCF Excitation Wavelength | 485 nm | [9][12] |

| Alternative DCF Emission Wavelength | 530 nm | [9][12] |

| DCFH-DA Stock Solution Concentration | 10 mM in DMSO | [9][12] |

| DCFH-DA Working Solution Concentration | 10 - 25 µM | [3][10] |

| Incubation Time with DCFH-DA | 30 minutes | [9][12] |

Detailed Experimental Protocols

The following protocols provide a generalized framework for the use of DCFH-DA in detecting intracellular ROS in adherent and suspension cells. Optimization for specific cell types and experimental conditions is recommended.

Reagent Preparation

-

DCFH-DA Stock Solution (10 mM): Dissolve 4.85 mg of DCFH-DA in 1 mL of dimethyl sulfoxide (B87167) (DMSO).[9][12] Store in small aliquots at -20°C, protected from light.

-

DCFH-DA Working Solution (10-25 µM): Immediately before use, dilute the 10 mM stock solution to the desired final concentration in a pre-warmed, serum-free medium (e.g., DMEM without phenol (B47542) red).[3][10] Vortex briefly to ensure complete mixing. It is critical to use a freshly prepared working solution as the probe can auto-oxidize.[10]

Protocol for Adherent Cells

-

Cell Seeding: Seed adherent cells in a suitable plate format (e.g., 96-well or 24-well plate) and culture overnight to allow for attachment. A typical seeding density is 2 x 10⁵ cells per well for a 24-well plate.[9][12]

-

Cell Treatment: Treat the cells with the experimental compounds or positive controls (e.g., 100 µM H₂O₂ or tert-butyl hydroperoxide) in a serum-free medium.[10]

-

Probe Loading: Remove the treatment medium and wash the cells once with a pre-warmed serum-free medium.[12] Add the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C, protected from light.[9][12]

-

Washing: Remove the DCFH-DA working solution and wash the cells twice with 1x phosphate-buffered saline (PBS) to remove any extracellular probe and reduce background fluorescence.[9][12]

-

Data Acquisition: Add 1x PBS to each well.[12] The fluorescence can be measured using:

-

Fluorescence Microscope: Capture images using a green fluorescent protein (GFP) filter set.[9][12]

-

Fluorescence Plate Reader: Measure the fluorescence intensity with excitation at ~485 nm and emission at ~530 nm.[12]

-

Flow Cytometry: After detaching the cells, resuspend them in PBS and analyze using a flow cytometer with a 488 nm excitation laser and a ~530 nm emission filter.[3]

-

Protocol for Suspension Cells

-

Cell Preparation: Harvest approximately 1 x 10⁶ cells per sample.[10]

-

Probe Loading: Resuspend the cell pellet in 1 mL of pre-warmed, serum-free medium containing 10-25 µM DCFH-DA. Incubate for 30 minutes at 37°C, protected from light.[10]

-

Washing: Centrifuge the cells to pellet, remove the supernatant, and wash the cells twice with 1x PBS.

-

Data Acquisition: Resuspend the final cell pellet in PBS for analysis by flow cytometry or a fluorescence plate reader as described for adherent cells.

Visualizing the Mechanism and Workflow

To further elucidate the processes involved, the following diagrams illustrate the signaling pathway and a typical experimental workflow.

Caption: The intracellular activation pathway of DCFH-DA.

Caption: A generalized experimental workflow for intracellular ROS detection using DCFH-DA.

Critical Considerations and Limitations

While DCFH-DA is a powerful tool, researchers must be aware of its limitations to avoid misinterpretation of data:

-

Lack of Specificity: As detailed above, DCFH reacts with a wide array of oxidizing species.[8][10] Co-incubation with specific ROS scavengers or inhibitors of ROS-producing enzymes can help to dissect the sources of the signal.

-

Auto-oxidation and Photo-oxidation: DCFH can be oxidized by factors other than cellular ROS, including exposure to light and certain components in the culture medium, leading to high background fluorescence.[10][13] Minimizing light exposure during experiments is crucial.

-

Probe Leakage: The deacetylated DCFH can leak from cells over time, potentially leading to an underestimation of ROS levels.[10]

-

Cellular Artifacts: Variations in cellular esterase activity between cell types can affect the rate of DCFH-DA deacetylation.[11] Furthermore, changes in intracellular pH can influence the fluorescence of DCF.[13]

-

Interference from Nanomaterials: Some nanoparticles have been shown to quench the fluorescence of DCF, potentially leading to false-negative results.[14]

References

- 1. researchgate.net [researchgate.net]

- 2. lumiprobe.com [lumiprobe.com]

- 3. bioquochem.com [bioquochem.com]

- 4. Experimental Conditions That Influence the Utility of 2′7′-Dichlorodihydrofluorescein Diacetate (DCFH2-DA) as a Fluorogenic Biosensor for Mitochondrial Redox Status [mdpi.com]

- 5. Experimental Conditions That Influence the Utility of 2′7′-Dichlorodihydrofluorescein Diacetate (DCFH2-DA) as a Fluorogenic Biosensor for Mitochondrial Redox Status - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Measuring reactive oxygen and nitrogen species with fluorescent probes: challenges and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. yenepoya.res.in [yenepoya.res.in]

- 12. ROS Detection with DCFH-DA Staining: Measuring Total ROS in Colorectal Cancer Cell Lines [jove.com]

- 13. Concerns in the application of fluorescent probes DCDHF-DA, DHR 123 and DHE to measure reactive oxygen species in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Dichloro-dihydro-fluorescein diacetate (DCFH-DA) assay: a quantitative method for oxidative stress assessment of nanoparticle-treated cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Dihydrofluorescein Diacetate (DCFH-DA): A Technical Guide for the Detection of Cellular Reactive Oxygen Species

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrofluorescein diacetate (DCFH-DA), a cell-permeable fluorogenic probe, is a cornerstone in the assessment of intracellular reactive oxygen species (ROS) and oxidative stress. This technical guide provides an in-depth overview of DCFH-DA, including its mechanism of action, experimental protocols, data interpretation, and limitations. The information presented herein is intended to equip researchers in cellular biology, pharmacology, and drug development with the necessary knowledge to effectively utilize DCFH-DA in their experimental paradigms.

Introduction

Reactive oxygen species are a group of highly reactive molecules and free radicals derived from molecular oxygen. While playing crucial roles in cellular signaling and homeostasis, excessive ROS production leads to oxidative stress, a state implicated in the pathophysiology of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Consequently, the accurate measurement of intracellular ROS is paramount in both basic and translational research. 2',7'-Dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) is a widely used fluorescent probe for the detection of total ROS in living cells[1][2]. Its utility stems from its cell-permeability and its conversion to a fluorescent derivative in the presence of ROS[3].

Mechanism of Action

The functionality of DCFH-DA as a ROS indicator is a two-step intracellular process. First, the non-fluorescent and lipophilic DCFH-DA readily diffuses across the cell membrane. Once inside the cell, it is deacetylated by intracellular esterases to form 2',7'-dichlorodihydrofluorescein (DCFH), a non-fluorescent and cell membrane-impermeable molecule, which is consequently trapped within the cell[1][3][4]. In the presence of various reactive oxygen species, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF)[3][5][6]. The resulting fluorescence intensity is directly proportional to the total intracellular ROS levels[6].

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bioquochem.com [bioquochem.com]

- 4. Experimental Conditions That Influence the Utility of 2′7′-Dichlorodihydrofluorescein Diacetate (DCFH2-DA) as a Fluorogenic Biosensor for Mitochondrial Redox Status - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bmglabtech.com [bmglabtech.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to Dihydrofluorescein Diacetate (DCFH-DA) for Reactive Oxygen Species (ROS) Detection

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and methodologies for detecting intracellular Reactive Oxygen Species (ROS) using the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA). It details the core mechanism, experimental protocols, and critical considerations for the accurate application and interpretation of this widely used assay.

Core Principle of the DCFH-DA Assay

The detection of ROS using DCFH-DA is a common and established method for quantifying cellular oxidative stress.[1] The assay's principle is based on a two-step process involving cellular uptake, enzymatic cleavage, and subsequent oxidation of the probe to a fluorescent product.[2][3][4]

Initially, the non-polar and non-fluorescent DCFH-DA molecule readily diffuses across the cell membrane into the cytosol.[5] Once inside the cell, intracellular esterases cleave the two acetate (B1210297) groups from the DCFH-DA molecule, converting it into the polar, non-fluorescent 2',7'-dichlorodihydrofluorescein (DCFH).[1][4] This polar nature traps DCFH within the cell.[1] In the presence of various ROS, DCFH is oxidized to 2',7'-dichlorofluorescein (B58168) (DCF), a highly fluorescent compound that can be detected and quantified.[2][4][6] The resulting fluorescence intensity is directly proportional to the level of intracellular ROS.[5][7]

It is important to note that DCFH does not react directly with hydrogen peroxide (H₂O₂); this reaction is often mediated by intracellular components like peroxidases or transition metals such as iron.[8][9] The probe is sensitive to a broad range of reactive species, including hydroxyl radicals (•OH), peroxyl radicals (ROO•), and peroxynitrite (ONOO⁻), but not superoxide (B77818) (O₂•⁻).[6][9][10][11]

References

- 1. bmglabtech.com [bmglabtech.com]

- 2. cosmobiousa.com [cosmobiousa.com]

- 3. Detection of Reactive Oxygen Species (ROS) in Cyanobacteria Using the Oxidant-sensing Probe 2’,7’-Dichlorodihydrofluorescein Diacetate (DCFH-DA) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Experimental Conditions That Influence the Utility of 2′7′-Dichlorodihydrofluorescein Diacetate (DCFH2-DA) as a Fluorogenic Biosensor for Mitochondrial Redox Status - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Measuring reactive oxygen and nitrogen species with fluorescent probes: challenges and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. tandfonline.com [tandfonline.com]

- 11. Flow-cytometric Detection of Low-level Reactive Oxygen Species in Cell Lines and Primary Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]

Dihydrofluorescein Diacetate: A Technical Guide to its Chemical Properties and Application in ROS Detection

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrofluorescein diacetate, commonly known as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), is a cell-permeable fluorescent probe widely utilized for the detection of intracellular reactive oxygen species (ROS). Its ability to be readily taken up by cells and subsequently oxidized to a fluorescent product makes it a valuable tool in studying oxidative stress and related cellular processes. This technical guide provides an in-depth overview of the chemical properties of DCFH-DA, detailed experimental protocols for its use, and a critical discussion of its limitations and potential artifacts.

Core Chemical and Physical Properties

DCFH-DA is a non-fluorescent molecule that can passively diffuse across the cell membrane. Once inside the cell, it is deacetylated by intracellular esterases to form 2',7'-dichlorodihydrofluorescein (DCFH), which is less cell-permeable and thus retained within the cell. In the presence of various reactive oxygen species, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

Quantitative Data Summary

| Property | Value | Reference |

| Molecular Formula | C₂₄H₁₆Cl₂O₇ | [1] |

| Molecular Weight | 487.3 g/mol | [1] |

| Appearance | Crystalline solid | [1] |

| Solubility | ||

| DMSO | ~33 mg/mL | [1][2] |

| Ethanol | ~25 mg/mL | [1][2] |

| Dimethylformamide (DMF) | ~25 mg/mL | [1][2] |

| Aqueous Buffers | Sparingly soluble | [1][2] |

| Storage | Store at -20°C, protected from light and moisture | [1][2] |

| Stability | ≥ 4 years when stored properly | [1] |

| Photophysical Properties of 2',7'-Dichlorofluorescein (DCF) | ||

| Excitation Maximum (λex) | ~495-502 nm | [1][3][4] |

| Emission Maximum (λem) | ~523-535 nm | [1][3][4] |

| Quantum Yield (Φ) | 0.76 | [5] |

| Molar Extinction Coefficient (ε) | 59,500 M⁻¹cm⁻¹ at 500 nm | [1] |

Mechanism of Action: From Non-Fluorescent to Fluorescent

The underlying principle of the DCFH-DA assay is a two-step process involving enzymatic deacetylation followed by ROS-mediated oxidation.

Caption: Mechanism of DCFH-DA for intracellular ROS detection.

Experimental Protocols

The following are generalized protocols for the detection of intracellular ROS using DCFH-DA in adherent and suspension cells. It is crucial to optimize parameters such as cell density, probe concentration, and incubation times for each specific cell type and experimental condition.

Protocol 1: Intracellular ROS Detection in Adherent Cells using Fluorescence Microscopy

-

Cell Seeding: Seed adherent cells in a suitable culture plate (e.g., 24-well plate or chamber slide) and allow them to adhere overnight.[6]

-

Preparation of DCFH-DA Working Solution: Prepare a stock solution of DCFH-DA (e.g., 10 mM in DMSO).[6] Immediately before use, dilute the stock solution in a serum-free medium or buffer (e.g., PBS) to a final working concentration of 5-20 µM.[3][7] Protect the solution from light.

-

Cell Loading: Remove the culture medium and wash the cells once with a pre-warmed serum-free medium or PBS.[6][7] Add the DCFH-DA working solution to the cells and incubate for 20-45 minutes at 37°C in the dark.[3][7]

-

Washing: Gently remove the loading solution and wash the cells twice with a pre-warmed serum-free medium or PBS to remove any extracellular probe.[6]

-

Induction of Oxidative Stress (Optional): If applicable, treat the cells with the experimental compound or positive control (e.g., H₂O₂) to induce ROS production.

-

Imaging: Immediately image the cells using a fluorescence microscope equipped with a filter set appropriate for fluorescein (B123965) (FITC/GFP channel).[3][6] Use consistent acquisition settings (e.g., exposure time) across all samples.

Protocol 2: Intracellular ROS Detection in Suspension Cells using Flow Cytometry

-

Cell Preparation: Harvest suspension cells and adjust the cell density to approximately 1 x 10⁶ cells/mL in a serum-free medium or buffer.[3][8]

-

Preparation of DCFH-DA Working Solution: Prepare a fresh working solution of DCFH-DA at a final concentration of 10-25 µM in a serum-free medium.[8]

-

Cell Staining: Add the DCFH-DA working solution to the cell suspension and incubate for 30 minutes at 37°C, protected from light.[3][8]

-

Induction of Oxidative Stress (Optional): Following the incubation, the experimental treatment can be applied. For positive controls, a reagent like tert-butyl hydroperoxide (TBHP) can be added.[8]

-

Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Use a 488 nm laser for excitation and detect the fluorescence emission at approximately 535 nm (typically in the FL1 channel).[3][4][8] Gate on the cell population of interest to exclude debris and aggregates.

Caption: General experimental workflows for ROS detection.

Limitations, Artifacts, and Troubleshooting

While the DCFH-DA assay is a powerful tool, it is essential to be aware of its limitations to ensure accurate data interpretation.

-

Lack of Specificity: DCFH can be oxidized by a variety of ROS and reactive nitrogen species (RNS), including hydroxyl radicals (•OH), peroxyl radicals (ROO•), and peroxynitrite (ONOO⁻).[9] It does not react directly with hydrogen peroxide (H₂O₂) but rather with its downstream products, often in reactions catalyzed by cellular components like peroxidases or transition metals.[9]

-

Auto-oxidation and Phot-oxidation: The DCFH probe is susceptible to auto-oxidation, which can lead to high background fluorescence.[9] It can also be photo-oxidized by the excitation light used in fluorescence microscopy, necessitating minimal light exposure.

-

Probe Leakage: The deacetylated, trapped form (DCFH) can leak out of cells over time, leading to a decrease in signal.[9]

-

Interaction with Cellular Components: The assay's outcome can be influenced by the metabolic state of the cells and the presence of intracellular components that can either catalyze or inhibit the oxidation of DCFH.[9]

Troubleshooting Common Issues

| Issue | Potential Cause | Suggested Solution |

| High Background Fluorescence | - Auto-oxidation of the probe.- Incomplete removal of extracellular probe.- Use of phenol (B47542) red-containing medium. | - Prepare fresh DCFH-DA working solution immediately before use.- Perform thorough washing steps.- Use phenol red-free medium for the assay.[7] |

| Low or No Signal | - Insufficient probe concentration or incubation time.- Low levels of ROS.- Probe leakage. | - Optimize probe concentration and incubation time for your cell type.- Include a positive control (e.g., H₂O₂ or TBHP) to confirm assay functionality.[8]- Minimize time between washing and measurement. |

| Inconsistent Results | - Variation in cell density or health.- Inconsistent incubation times.- Photobleaching. | - Ensure consistent cell seeding and health.- Standardize all incubation and washing times.- Minimize light exposure during imaging.[9] |

digraph "Troubleshooting Workflow" { graph [rankdir="TB", splines=true, nodesep=0.4, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];Start [label="Inconsistent or\nUnexpected Results", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Controls [label="Verify Positive and\nNegative Controls"]; Check_Reagents [label="Prepare Fresh\nReagents"]; Optimize_Conc [label="Optimize Probe\nConcentration"]; Optimize_Time [label="Optimize Incubation\nTime"]; Check_Cells [label="Assess Cell Health\nand Density"]; Minimize_Light [label="Reduce Light\nExposure"]; Re-evaluate [label="Re-evaluate Data", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Check_Controls; Check_Controls -> Check_Reagents [label="Controls OK"]; Check_Reagents -> Optimize_Conc; Optimize_Conc -> Optimize_Time; Optimize_Time -> Check_Cells; Check_Cells -> Minimize_Light; Minimize_Light -> Re-evaluate;

Check_Controls -> Start [label="Controls Failed", style=dashed, color="#EA4335"]; }

Caption: A logical workflow for troubleshooting the DCFH-DA assay.

Conclusion

Dihydrofluorescein diacetate remains a widely used and valuable probe for the detection of intracellular reactive oxygen species. Its simplicity and cost-effectiveness make it an attractive choice for many researchers. However, a thorough understanding of its chemical properties, mechanism of action, and inherent limitations is paramount for obtaining reliable and reproducible data. By following optimized protocols and incorporating appropriate controls, researchers can effectively utilize DCFH-DA to gain insights into the complex role of oxidative stress in cellular physiology and pathophysiology.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 3. abcam.cn [abcam.cn]

- 4. bioquochem.com [bioquochem.com]

- 5. H2DCFDA (2',7'-dichlorodihydrofluorescein diacetate), 4091-99-0 | BroadPharm [broadpharm.com]

- 6. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. cosmobiousa.com [cosmobiousa.com]

- 9. benchchem.com [benchchem.com]

A Tale of Two Probes: An In-depth Technical Guide to Dihydrofluorescein Diacetate vs. 2',7'-Dichlorodihydrofluorescein Diacetate for Cellular ROS Detection

For Researchers, Scientists, and Drug Development Professionals

Introduction

The detection and quantification of reactive oxygen species (ROS) are critical in a multitude of research areas, from unraveling the complexities of cellular signaling to assessing the impact of novel therapeutics. Among the arsenal (B13267) of tools available, fluorescent probes remain a cornerstone for their sensitivity and adaptability to various platforms. This guide provides a deep dive into two closely related and widely utilized probes: Dihydrofluorescein diacetate (H2FDA) and its chlorinated analog, 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA). While structurally similar, their subtle differences in chemical properties translate to notable distinctions in their performance as intracellular ROS indicators. This document aims to equip researchers with the necessary technical knowledge to make an informed choice between these two probes for their specific experimental needs. We will explore their fundamental chemistry, mechanism of action, spectral properties, and provide detailed experimental protocols for their application.

Chemical Structures and Properties

At their core, both H2FDA and H2DCFDA are chemically reduced and acetylated forms of fluorescein (B123965). The key distinction lies in the halogenation of the xanthene ring in H2DCFDA.

Dihydrofluorescein diacetate (H2FDA) is the parent compound, a non-fluorescent molecule that can readily cross cell membranes.

2',7'-Dichlorodihydrofluorescein diacetate (H2DCFDA) features two chlorine atoms attached to the fluorescein backbone. This modification influences the probe's spectral properties and its reactivity with certain ROS.

Here are the chemical structures of the two probes:

A direct comparison of their key properties is summarized in the table below.

| Property | Dihydrofluorescein diacetate (H2FDA) | 2',7'-Dichlorodihydrofluorescein diacetate (H2DCFDA) |

| Molecular Formula | C24H18O7 | C24H16Cl2O7 |

| Molecular Weight | 418.4 g/mol | 487.3 g/mol |

| Cell Permeability | Cell-permeant | Cell-permeant |

| Fluorescence | Non-fluorescent | Non-fluorescent |

Mechanism of Action: A Shared Pathway to Fluorescence

The utility of both H2FDA and H2DCFDA as ROS indicators hinges on a two-step intracellular activation process. This shared mechanism ensures that fluorescence is only generated in response to intracellular oxidative events.

-

Cellular Uptake and Deacetylation: Both H2FDA and H2DCFDA are lipophilic and readily diffuse across the plasma membrane into the cell's interior. Once inside, intracellular esterases cleave the two acetate (B1210297) groups from the molecule. This enzymatic action transforms the probes into their non-fluorescent, but now polar and cell-impermeant forms: dihydrofluorescein (H2F) and 2',7'-dichlorodihydrofluorescein (H2DCF), respectively. This trapping mechanism is crucial for retaining the probe within the cell.

-

Oxidation to a Fluorescent Product: In the presence of various reactive oxygen species, the reduced and deacetylated probes undergo a one-electron oxidation. This oxidation converts the non-fluorescent H2F and H2DCF into their highly fluorescent counterparts: fluorescein and 2',7'-dichlorofluorescein (B58168) (DCF). The intensity of the resulting green fluorescence is directly proportional to the level of intracellular ROS.

Comparative Analysis: H2FDA vs. H2DCFDA

While their mechanism of action is analogous, the choice between H2FDA and H2DCFDA can significantly impact experimental outcomes. Below is a detailed comparison of their spectral properties and reactivity.

Spectral Properties

The fluorescence characteristics of the oxidized products, fluorescein and DCF, are key to their detection.

| Spectral Property | Fluorescein (from H2FDA) | 2',7'-Dichlorofluorescein (DCF) (from H2DCFDA) | Reference |

| Excitation Maximum (λex) | ~490 nm | ~504 nm | [1] |

| Emission Maximum (λem) | ~515 nm | ~525 nm | [1] |

| Molar Extinction Coefficient (ε) | ~76,900 M⁻¹cm⁻¹ at 490 nm | ~90,000 M⁻¹cm⁻¹ at 504 nm | |

| Fluorescence Quantum Yield (ΦF) | ~0.93 in 0.1 M NaOH | ~0.80 in 0.1 M NaOH |

Note: Spectral properties can be influenced by the solvent and pH.

Some studies suggest that the oxidized product of H2FDA, fluorescein, has a higher molar fluorescence, which could contribute to a brighter signal[2].

Reactivity with Reactive Oxygen Species

A critical consideration for any ROS probe is its specificity. Neither H2FDA nor H2DCFDA is specific for a single ROS; rather, they react with a broad range of oxidizing species. Their reactivity profiles, however, are not identical.

| Reactive Oxygen Species (ROS) | Reactivity of Dihydrofluorescein (H2F) | Reactivity of 2',7'-Dichlorodihydrofluorescein (H2DCF) |

| Hydrogen Peroxide (H₂O₂) | Weakly reactive, requires peroxidase activity | Weakly reactive, requires peroxidase activity |

| Hydroxyl Radical (•OH) | Reactive | Reactive |

| Peroxynitrite (ONOO⁻) | Reactive | Reactive |

| Superoxide (O₂⁻) | Not directly reactive | Not directly reactive |

| Nitric Oxide (NO•) | Not directly reactive | Not directly reactive |

| Hypochlorous Acid (HOCl) | Reactive | Reactive |

It is a common misconception that these probes directly measure hydrogen peroxide. In reality, their oxidation by H₂O₂ is slow and often requires the presence of cellular peroxidases or transition metals. Both probes are more readily oxidized by stronger oxidants like the hydroxyl radical and peroxynitrite. Some evidence suggests that H2FDA may be more reactive towards certain oxidizing species, potentially making it a more sensitive detector in some cellular contexts[2].

Experimental Protocols

The following protocols provide a general framework for using H2FDA and H2DCFDA to measure intracellular ROS. It is crucial to optimize parameters such as probe concentration and incubation time for each specific cell type and experimental condition.

General Workflow

Reagent Preparation

-

Stock Solution (10 mM): Dissolve 4.2 mg of H2FDA or 4.9 mg of H2DCFDA in 1 mL of high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).

-

Note: Aliquot the stock solution into small volumes and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

-

-

Working Solution (1-10 µM): Immediately before use, dilute the 10 mM stock solution in a serum-free medium or phosphate-buffered saline (PBS) to the desired final concentration.

-

Note: It is critical to prepare the working solution fresh for each experiment, as the probes can auto-oxidize over time.

-

Protocol for Adherent Cells (Fluorescence Microscopy and Plate Reader)

-

Cell Seeding: Seed adherent cells in a suitable culture vessel (e.g., 96-well black, clear-bottom plate for plate reader analysis; chamber slides or coverslips for microscopy) and allow them to adhere overnight.

-

Cell Treatment: Remove the culture medium and treat the cells with your experimental compounds for the desired duration. Include appropriate positive (e.g., H₂O₂) and negative controls.

-

Washing: Gently aspirate the treatment medium and wash the cells twice with pre-warmed PBS or serum-free medium.

-

Probe Loading: Add the freshly prepared H2F(DCF)DA working solution to the cells and incubate for 15-45 minutes at 37°C in the dark. The optimal time should be determined empirically.

-

Washing: Aspirate the loading solution and wash the cells twice with pre-warmed PBS or serum-free medium to remove any excess probe.

-

Measurement:

-

Fluorescence Microscopy: Add fresh pre-warmed medium or PBS to the cells and immediately visualize them using a fluorescence microscope with a standard FITC filter set (Excitation: ~490 nm, Emission: ~520 nm).

-

Microplate Reader: Add fresh pre-warmed medium or PBS and measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths.

-

Protocol for Suspension Cells (Flow Cytometry)

-

Cell Preparation: Grow suspension cells to the desired density.

-

Cell Treatment: Treat the cells with your experimental compounds as required.

-

Harvesting and Washing: Collect the cells by centrifugation (e.g., 300 x g for 5 minutes) and wash the cell pellet twice with pre-warmed PBS or serum-free medium.

-

Probe Loading: Resuspend the cell pellet in the freshly prepared H2F(DCF)DA working solution at a concentration of approximately 1 x 10⁶ cells/mL. Incubate for 15-45 minutes at 37°C in the dark, with occasional gentle mixing.

-

Washing: Centrifuge the cells, remove the supernatant, and wash the cell pellet twice with pre-warmed PBS or serum-free medium.

-

Resuspension: Resuspend the final cell pellet in an appropriate buffer for flow cytometry (e.g., PBS with 1% FBS).

-

Analysis: Analyze the cells immediately on a flow cytometer, detecting the fluorescence in the FITC or equivalent channel.

Conclusion: Making the Right Choice

Both Dihydrofluorescein diacetate and 2',7'-dichlorodihydrofluorescein diacetate are valuable tools for the detection of intracellular reactive oxygen species. H2DCFDA is the more extensively used and cited probe, with a wealth of established protocols. However, researchers should not overlook the potential advantages of H2FDA. Some studies indicate that H2FDA may achieve higher intracellular concentrations and that its oxidized product, fluorescein, possesses a higher molar fluorescence, potentially leading to a brighter signal and increased sensitivity[2].

The choice between these two probes should be guided by the specific experimental context. For routine ROS detection with a well-established method, H2DCFDA is a reliable choice. For studies requiring maximal sensitivity, it may be worthwhile to empirically compare the performance of both H2FDA and H2DCFDA in the specific cellular system of interest. As with any ROS probe, it is imperative to be aware of their broad reactivity and to include appropriate controls to avoid potential artifacts. By understanding the nuances of these probes, researchers can more accurately and reliably investigate the complex role of reactive oxygen species in health and disease.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Dihydrofluorescein diacetate is superior for detecting intracellular oxidants: comparison with 2',7'-dichlorodihydrofluorescein diacetate, 5(and 6)-carboxy-2',7'-dichlorodihydrofluorescein diacetate, and dihydrorhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the DCFH-DA to DCF Conversion for the Detection of Intracellular Reactive Oxygen Species

This guide provides a comprehensive overview of the 2′,7′-dichlorodihydrofluorescein diacetate (DCFH-DA) assay, a widely used method for measuring intracellular reactive oxygen species (ROS) and overall oxidative stress. Tailored for researchers, scientists, and drug development professionals, this document details the assay's core mechanism, experimental protocols, and data interpretation, while also addressing its limitations and potential artifacts.

Mechanism of DCFH-DA to DCF Conversion

The DCFH-DA assay is based on the principle that a non-fluorescent compound is converted into a highly fluorescent one in the presence of intracellular ROS. The process involves several key steps:

-

Cellular Uptake : The cell-permeant DCFH-DA, a non-polar compound, readily diffuses across the cell membrane into the cytoplasm[1][2][3].

-

Deacetylation : Inside the cell, intracellular esterases cleave the diacetate (DA) groups from the DCFH-DA molecule. This hydrolysis reaction yields 2′,7′-dichlorodihydrofluorescein (DCFH), a polar and non-fluorescent molecule that is trapped within the cell[1][2][4][5].

-

Oxidation by ROS : In the presence of various reactive oxygen species, DCFH is oxidized to 2′,7′-dichlorofluorescein (DCF)[1][2][4]. This oxidation is not a direct reaction with all ROS; for instance, its response to hydrogen peroxide (H₂O₂) is often mediated by intracellular peroxidases or transition metals like iron[6]. The assay can detect hydroxyl radicals (•OH), peroxyl radicals (ROO•), and peroxynitrite (ONOO⁻)[4][6]. The oxidation process involves two single-electron steps, forming a DCFH radical intermediate before the final fluorescent product, DCF, is generated[7].

-

Fluorescence Detection : DCF is a highly fluorescent compound that emits a green light when excited. The intensity of this fluorescence is directly proportional to the amount of ROS present within the cell[1][8].

Intracellular Sources of Reactive Oxygen Species

ROS are natural byproducts of aerobic metabolism and are generated from several intracellular sources. While they play roles in cell signaling, excessive ROS production leads to oxidative stress, which can damage DNA, proteins, and lipids[2][9][10]. The primary sources are depicted in the signaling pathway diagram below.

-

Mitochondria : The mitochondrial electron transport chain (ETC) is the main source of endogenous ROS, specifically at Complex I and Complex III, where the superoxide (B77818) anion (O₂•⁻) is produced[9][11].

-

NADPH Oxidases (NOX) : These membrane-bound enzymes are a major source of ROS and are involved in various signaling pathways[9][12].

-

Endoplasmic Reticulum (ER) : The ER can generate ROS during the process of protein folding[9][12].

-

Peroxisomes : These organelles produce hydrogen peroxide (H₂O₂) through the action of various oxidases[9][13].

-

Other Enzymes : Enzymes such as xanthine (B1682287) oxidase, uncoupled nitric oxide synthase (NOS), and cytochrome P450 also contribute to cellular ROS production[9][12].

Quantitative Data Summary

The following table summarizes the key quantitative parameters associated with the DCFH-DA to DCF conversion assay.

| Parameter | Value | Reference |

| DCFH-DA | ||

| Molecular Weight | 485.27 g/mol | |

| Stock Solution Conc. | 10 mM in DMSO | [4][14] |

| Working Solution Conc. | 10 - 25 µM in serum-free medium/buffer | [2][10] |

| DCF | ||

| Excitation Wavelength | 485 - 504 nm | [2][4][8] |

| Emission Wavelength | 529 - 535 nm | [2][4][5] |

| Appearance | Green Fluorescence | [4][15] |

Detailed Experimental Protocol (Adherent Cells)

This protocol is a generalized methodology for measuring total ROS in adherent cells using DCFH-DA. Optimization may be required depending on the cell type and experimental conditions.

References

- 1. Experimental Conditions That Influence the Utility of 2′7′-Dichlorodihydrofluorescein Diacetate (DCFH2-DA) as a Fluorogenic Biosensor for Mitochondrial Redox Status - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cosmobiousa.com [cosmobiousa.com]

- 3. researchgate.net [researchgate.net]

- 4. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. yenepoya.res.in [yenepoya.res.in]

- 9. The Chemistry of Reactive Oxygen Species (ROS) Revisited: Outlining Their Role in Biological Macromolecules (DNA, Lipids and Proteins) and Induced Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bioquochem.com [bioquochem.com]

- 11. Reactive Oxygen Species Signaling and Oxidative Stress: Transcriptional Regulation and Evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ROS: Basic Concepts, Sources, Cellular Signaling, and its Implications in Aging Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. jove.com [jove.com]

- 15. youtube.com [youtube.com]

limitations of DCFH-DA in detecting hydrogen peroxide

An In-depth Technical Guide to the Limitations of DCFH-DA in Detecting Hydrogen Peroxide

For decades, 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) has been a staple in cellular biology, widely employed as a fluorescent probe to measure intracellular reactive oxygen species (ROS). Its popularity stems from its simplicity and cost-effectiveness.[1] However, a deeper understanding of its chemical properties reveals significant limitations, particularly when used to specifically detect hydrogen peroxide (H₂O₂). This guide provides a critical analysis of the challenges and artifacts associated with the DCFH-DA assay, offering researchers, scientists, and drug development professionals the necessary insights for accurate data interpretation and the selection of more appropriate analytical tools.

The Principle of the DCFH-DA Assay

The utility of DCFH-DA as a general ROS indicator is based on a straightforward mechanism. The cell-permeable DCFH-DA passively diffuses across the cell membrane. Inside the cell, it is deacetylated by cellular esterases to the non-fluorescent and less membrane-permeable 2',7'-dichlorodihydrofluorescein (DCFH). In the presence of certain oxidizing species, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF), which can be measured using fluorescence microscopy, flow cytometry, or a microplate reader.[2][3][4] The fluorescence intensity is often assumed to be directly proportional to the amount of intracellular ROS.[5]

Core Limitations in Hydrogen Peroxide Detection

While the mechanism appears simple, the interpretation of DCF fluorescence as a specific measure of H₂O₂ is fraught with complications. The primary limitations include a profound lack of specificity and a high susceptibility to artifacts.

Lack of Specificity

A crucial and often overlooked fact is that DCFH does not react directly with hydrogen peroxide .[2][6] The oxidation of DCFH in the presence of H₂O₂ is an indirect process, critically dependent on the presence of intracellular components like peroxidases (e.g., cytochrome c) or transition metals such as iron (Fe²⁺) and copper (Cu⁺).[2][7] This dependency means that the measured fluorescence can be influenced as much by the cellular levels of these mediators as by the H₂O₂ concentration itself.

Furthermore, DCFH is not a specific sensor for any single reactive species. It can be oxidized by a wide array of ROS and reactive nitrogen species (RNS), making it a general indicator of oxidative stress rather than a specific probe for H₂O₂.[6][8]

| Reactive Species | Reactivity with DCFH | Citation |

| Hydrogen Peroxide (H₂O₂) | No direct reaction. Oxidation is mediated by cellular peroxidases or transition metals. | [2][6][9] |

| Hydroxyl Radical (•OH) | Reacts with DCFH. | [1][6] |

| Peroxyl Radicals (ROO•) | Reacts with DCFH. | [6][10] |

| Peroxynitrite (ONOO⁻) | Reacts with DCFH. | [6][11] |

| Superoxide (O₂•⁻) | Does not directly oxidize DCFH but can contribute to the formation of other reactive species that do. | [2] |

| Singlet Oxygen (¹O₂) | Does not directly oxidize DCFH, but can react with other cellular components to form products that do. | [10][11] |

Table 1. Specificity of DCFH with Various Reactive Species. This table highlights that DCFH is a promiscuous probe, reacting with multiple oxidants, and its response to H₂O₂ is indirect.

Artifacts and Experimental Interference

The DCFH-DA assay is highly susceptible to producing artifacts, which can lead to false-positive results or misinterpretation of data. These issues stem from the inherent instability of the probe and its interaction with experimental components.

-

Auto-oxidation and Photo-oxidation: The DCFH probe is prone to auto-oxidation, which can lead to high background fluorescence even in the absence of cellular stimuli.[6] More significantly, DCFH can be directly photo-oxidized to the fluorescent DCF by the excitation light used in fluorescence microscopy and plate readers, especially blue light.[5][6] This can artificially amplify the signal and obscure genuine biological changes.

-

Interference from Assay Conditions: Various experimental parameters can influence DCF formation independently of cellular ROS production.[12][13] Studies have shown that the type of cell culture medium, the pH of the buffer, and the presence of serum can all affect the rate of DCF formation.[14][15][16] For example, some components in media can interact with toxicants to generate a signal in cell-free conditions.[14][15]

-

Probe Leakage: The deacetylated DCFH, while less membrane-permeable than its parent compound, can still leak from cells over time, leading to a loss of signal and complicating kinetic measurements.[6]

| Problem / Artifact | Cause | Troubleshooting Strategy | Citation |

| High Background Fluorescence | Auto-oxidation of DCFH; Contaminants in reagents; Cell culture medium components (e.g., phenol (B47542) red). | Prepare DCFH-DA working solution fresh; Use phenol red-free medium for the assay; Include cell-free controls to measure background oxidation. | [1][6][14] |

| Lack of Specificity | DCFH reacts with multiple ROS/RNS and its reaction with H₂O₂ is indirect. | Use specific ROS scavengers (e.g., catalase for H₂O₂) as negative controls; Validate findings with a more specific secondary method. | [2][6][8] |

| Photo-oxidation | Excitation light source (especially blue light) directly oxidizes DCFH to DCF. | Minimize light exposure during incubation and imaging; Reduce light intensity and exposure time; Acquire images from a single focal plane. | [5][6] |

| Inconsistent Results | Variation in cell density, probe loading time, cell health, or assay conditions (pH, temperature). | Standardize cell seeding density and confluency; Maintain consistent incubation times and probe concentrations; Ensure consistent cell culture conditions. | [6][12] |

| False Positives | Test compounds may directly interact with the probe or components in the assay medium. | Run parallel cell-free controls containing the test compound, probe, and assay buffer to check for direct interactions. | [14][15] |

Table 2. Common Artifacts and Troubleshooting Strategies for the DCFH-DA Assay.

Recommended Alternatives for Specific H₂O₂ Detection

Given the severe limitations of DCFH-DA for measuring H₂O₂, researchers should consider more specific and robust alternatives.

-

Amplex® Red (10-acetyl-3,7-dihydroxyphenoxazine): This probe is highly specific for H₂O₂. In the presence of horseradish peroxidase (HRP), Amplex Red reacts with H₂O₂ in a 1:1 stoichiometry to produce the highly fluorescent and stable product, resorufin.[17][18] It is particularly well-suited for measuring extracellular H₂O₂ or H₂O₂ in cell lysates.[9][19]

-

Genetically Encoded Sensors (e.g., HyPer): The HyPer series of sensors are genetically encoded fluorescent proteins that offer high specificity and sensitivity for intracellular H₂O₂.[20][21] HyPer is a ratiometric sensor, meaning that H₂O₂ binding causes a shift in its excitation spectrum.[21] By measuring the ratio of fluorescence at two different excitation wavelengths, one can obtain a quantitative measure of H₂O₂ concentration that is independent of sensor expression levels, a major advantage over single-wavelength probes like DCFH-DA.[20] Newer versions like HyPer7 are also less sensitive to pH changes in the physiological range.[22]

| Feature | DCFH-DA | Amplex Red | HyPer Sensor |

| Target Analyte | General ROS/RNS | Hydrogen Peroxide (H₂O₂) | Hydrogen Peroxide (H₂O₂) |

| Specificity | Low; reacts with many species. | High (requires HRP). | High. |

| Detection Principle | Intensity increase. | Intensity increase. | Ratiometric shift in excitation. |

| Cellular Location | Primarily cytosolic. | Extracellular or in lysates. | Can be targeted to specific organelles. |

| Key Advantage | Simple, inexpensive. | High specificity and sensitivity. | Ratiometric, specific, live-cell imaging. |

| Key Limitation | Lack of specificity, prone to artifacts. | Requires exogenous HRP, not for intact cells. | Requires genetic modification of cells. |

Table 3. Comparison of Probes for Hydrogen Peroxide Detection.

Experimental Protocols

Protocol 1: Optimized DCFH-DA Staining for Adherent Cells

This protocol is adapted to minimize common artifacts.

-

Cell Seeding: Seed adherent cells in a 24-well or 96-well plate (black, clear-bottom for fluorescence) to achieve 70-80% confluency on the day of the experiment.[1]

-

Reagent Preparation:

-

Prepare a 10-20 mM stock solution of DCFH-DA in high-quality, anhydrous DMSO. Store in small aliquots at -20°C, protected from light.[4][23]

-

Immediately before use , prepare a working solution of 10-25 µM DCFH-DA in pre-warmed, serum-free, phenol red-free medium (e.g., HBSS or DMEM).[1][6] The final DMSO concentration should be ≤0.5%.

-

-

Probe Loading:

-

Washing and Treatment:

-

Measurement:

Protocol 2: Amplex® Red Assay for H₂O₂

This protocol is for measuring H₂O₂ in aqueous samples (e.g., cell culture supernatant).

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of Amplex® Red reagent in DMSO. Store at -20°C, protected from light.[25]

-

Prepare a 10 U/mL stock solution of Horseradish Peroxidase (HRP) in reaction buffer. Store in aliquots at -20°C.[25]

-

Prepare a 1X reaction buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 7.4).[25]

-

Prepare an H₂O₂ standard curve (e.g., 0 to 10 µM) by diluting a stock solution of H₂O₂ in 1X reaction buffer. Prepare this fresh.[25]

-

-

Reaction Setup:

-

Measurement:

-

Data Analysis: Subtract the value from the no-H₂O₂ control and determine the H₂O₂ concentration in your samples by comparing their fluorescence to the standard curve.

Protocol 3: Ratiometric Measurement with HyPer Sensor

This protocol provides a general outline for using a genetically encoded sensor.

-

Cell Preparation: Transfect or transduce cells with a plasmid encoding the HyPer sensor. Stable cell line generation is recommended for long-term studies.[21][28] Seed the HyPer-expressing cells onto a suitable imaging dish.

-

Imaging Setup:

-

Image Acquisition:

-

Acquire a baseline time-lapse series of fluorescence images, alternating between the two excitation wavelengths.

-

Apply the experimental stimulus (e.g., growth factor, drug) and continue acquiring images.

-

-

Data Analysis:

-

For each time point, calculate the ratio of the fluorescence intensity from the H₂O₂-sensitive excitation wavelength (~500 nm) to the H₂O₂-insensitive wavelength (~420 nm).

-

An increase in this ratio indicates a specific increase in intracellular H₂O₂.

-

Conclusion

The DCFH-DA assay, while historically significant, is a blunt instrument for dissecting the nuanced role of hydrogen peroxide in cellular signaling. Its utility is limited to that of a general, semi-quantitative indicator of a significant shift in cellular redox state. Researchers aiming to specifically measure H₂O₂ must acknowledge the probe's profound lack of specificity and its susceptibility to numerous artifacts. For rigorous, reproducible, and accurately interpreted results, it is imperative to employ more specific tools like the Amplex Red assay for extracellular measurements and genetically encoded biosensors like HyPer for dynamic, live-cell intracellular analysis. By choosing the right tool for the question at hand and incorporating appropriate controls, scientists can move beyond the limitations of DCFH-DA to achieve a more precise understanding of redox biology.

References

- 1. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Measuring reactive oxygen and nitrogen species with fluorescent probes: challenges and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bioquochem.com [bioquochem.com]

- 4. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Preparation and Practical Applications of 2′,7′-Dichlorodihydrofluorescein in Redox Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Generating and Detecting Reactive Oxygen Species—Section 18.2 | Thermo Fisher Scientific - AR [thermofisher.com]

- 12. Experimental Conditions That Influence the Utility of 2′7′-Dichlorodihydrofluorescein Diacetate (DCFH2-DA) as a Fluorogenic Biosensor for Mitochondrial Redox Status - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Troubleshooting the dichlorofluorescein assay to avoid artifacts in measurement of toxicant-stimulated cellular production of reactive oxidant species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Troubleshooting the dichlorofluorescein assay to avoid artifacts in measurement of toxicant-stimulated cellular production of reactive oxidant species - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Analysis and Optimization of Conditions for the Use of 2′,7′-Dichlorofluorescein Diacetate in Cultured Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. tracegasbiology.essex.ac.uk [tracegasbiology.essex.ac.uk]

- 18. Hydrogen Peroxide Measurement in Arabidopsis Root Tissue Using Amplex Red [en.bio-protocol.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. evrogen.com [evrogen.com]

- 22. Measuring Intracellular H2O2 in Intact Human Cells Using the Genetically Encoded Fluorescent Sensor HyPer7 [en.bio-protocol.org]

- 23. researchgate.net [researchgate.net]

- 24. Video: Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining [jove.com]

- 25. Hydrogen Peroxide Measurement in Arabidopsis Root Tissue Using Amplex Red [bio-protocol.org]

- 26. Protocol Library | Collaborate and Share [develop.protocols.opentrons.com]

- 27. bmb.natsci.msu.edu [bmb.natsci.msu.edu]

- 28. Measuring Intracellular H2O2 in Intact Human Cells Using the Genetically Encoded Fluorescent Sensor HyPer7 [bio-protocol.org]

An In-depth Technical Guide to Dihydrofluorescein Diacetate for Intracellular ROS Measurement

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) for the detection and quantification of intracellular reactive oxygen species (ROS). It covers the core principles of the assay, detailed experimental protocols, data analysis, and critical considerations including the limitations and alternatives to this widely used probe.

Introduction to Intracellular ROS and the DCFH-DA Assay

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that are generated as natural byproducts of cellular metabolism.[1] While they play roles in cell signaling, excessive ROS can lead to oxidative stress, a condition implicated in numerous pathologies including cancer, cardiovascular disease, and neurodegenerative disorders.[1][2] Therefore, the accurate measurement of intracellular ROS is crucial for understanding disease mechanisms and for the development of novel therapeutics.

The DCFH-DA assay is a common and cost-effective method for detecting total intracellular ROS.[2] The principle of the assay is based on the cell-permeant nature of DCFH-DA, which can passively diffuse across the cell membrane.[1][3] Once inside the cell, intracellular esterases cleave the acetate (B1210297) groups, trapping the non-fluorescent 2',7'-dichlorodihydrofluorescein (DCFH) within the cell.[2][4] In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF), which can be detected using various fluorescence-based platforms.[5][6]

Mechanism of Action

The signaling pathway for the DCFH-DA assay is a straightforward process involving enzymatic activation and subsequent oxidation.

Experimental Protocols

The following tables summarize typical quantitative parameters for performing the DCFH-DA assay. It is important to note that optimal conditions may vary depending on the cell type and experimental setup.[5]

Table 1: Reagent Preparation and Storage

| Reagent | Stock Concentration | Solvent | Storage Temperature |

| DCFH-DA | 10-20 mM | DMSO | -20°C |

| Working Solution | 10-25 µM | Pre-warmed DMEM or PBS | Prepare fresh |

| Positive Control (e.g., TBHP) | 55 mM | Varies | -20°C |

Note: DCFH-DA is light-sensitive and prone to auto-oxidation; always prepare fresh working solutions and protect from light.[2]

Table 2: Typical Protocol for Adherent Cells

| Step | Parameter | Details |

| 1. Cell Seeding | Density | 2 x 10⁵ cells/well in a 24-well plate |

| 2. Cell Culture | Medium | DMEM overnight at 37°C |

| 3. Washing | Solution | DMEM or PBS (1x) |

| 4. Staining | DCFH-DA Concentration | 10-25 µM in pre-warmed medium |

| Incubation Time | 30 minutes at 37°C | |

| 5. Washing | Solution | DMEM (1x) followed by PBS (2x) |

| 6. Measurement | Buffer | 500 µL of 1x PBS per well |

| Detection | Fluorescence microscope or plate reader |

Table 3: Typical Protocol for Suspension Cells

| Step | Parameter | Details |

| 1. Cell Harvesting | Method | Centrifugation |

| 2. Staining | DCFH-DA Concentration | 10-25 µM in culture media |

| Incubation Time | 30 minutes at 37°C | |

| 3. Treatment | - | Add compound(s) of interest after staining |

| 4. Measurement | Platform | Flow cytometer |

Note: For flow cytometry, washing after staining is often omitted.[6]

Experimental Workflow Diagram

Data Acquisition and Analysis

Fluorescence from the oxidized DCF can be measured using a fluorescence microscope, a microplate reader, or a flow cytometer. The excitation and emission maxima for DCF are approximately 495 nm and 529 nm, respectively.[5][6]

For quantitative analysis, the fluorescence intensity of the treated samples is typically normalized to that of an untreated control. Data is often presented as a fold change in fluorescence intensity. It is crucial to subtract the background fluorescence from wells containing only media and the probe.[5]

Limitations and Critical Considerations

While the DCFH-DA assay is a valuable tool, it is essential to be aware of its limitations to ensure accurate data interpretation.

-

Lack of Specificity: DCFH can be oxidized by a variety of ROS and reactive nitrogen species (RNS), including hydroxyl radicals (•OH), peroxyl radicals (ROO•), and peroxynitrite (ONOO⁻).[7] It does not react directly with hydrogen peroxide (H₂O₂), and its oxidation in the presence of H₂O₂ is often mediated by intracellular components like peroxidases or transition metals.[7][8]

-

Artifacts and Auto-oxidation: The DCFH probe is susceptible to auto-oxidation, which can lead to high background fluorescence.[7] It can also be photo-oxidized by the excitation light used for fluorescence measurements.[7]

-

Probe Leakage: The deacetylated DCFH can leak from cells over time, leading to a loss of signal.[7]

-

Cellular Interference: The assay can be influenced by changes in cellular metabolism, antioxidant levels, and the activity of heme proteins.[8]

Troubleshooting Common Issues

Alternatives to DCFH-DA

Given the limitations of DCFH-DA, it is often advisable to use more specific probes, especially when investigating particular ROS.

Table 4: Alternative Probes for Specific ROS

| ROS Species | Recommended Probe(s) |

| Superoxide (O₂•⁻) | Dihydroethidium (DHE), MitoSOX |

| Hydrogen Peroxide (H₂O₂) | Genetically encoded sensors (e.g., HyPer), Amplex Red, Boronate-based probes |

| Peroxynitrite (ONOO⁻) | Dihydrorhodamine (DHR) 123 |

Conclusion

The DCFH-DA assay remains a popular and accessible method for the general assessment of intracellular ROS. Its simplicity and cost-effectiveness make it a valuable screening tool.[2] However, researchers and drug development professionals must be cognizant of its inherent limitations, particularly its lack of specificity. For more detailed and conclusive studies on specific reactive oxygen species, the use of alternative, more specific probes is highly recommended. By carefully considering the experimental design, including appropriate controls, and understanding the potential pitfalls, the DCFH-DA assay can be effectively utilized to gain insights into the complex role of oxidative stress in health and disease.

References

- 1. Measurement of Intracellular ROS in Caenorhabditis elegans Using 2’,7’-Dichlorodihydrofluorescein Diacetate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA) [bio-protocol.org]

- 4. researchgate.net [researchgate.net]

- 5. bioquochem.com [bioquochem.com]

- 6. cosmobiousa.com [cosmobiousa.com]

- 7. benchchem.com [benchchem.com]

- 8. Measuring reactive oxygen and nitrogen species with fluorescent probes: challenges and limitations - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Measuring Cellular Health: A Detailed Protocol for Detecting Reactive Oxygen Species using DCFH-DA and Flow Cytometry

For Immediate Release

[City, State] – [Date] – In the intricate world of cellular biology, understanding the balance between oxidative stress and antioxidant defenses is paramount. Reactive oxygen species (ROS), a natural byproduct of cellular metabolism, play a crucial role in cell signaling and homeostasis.[1][2] However, their overproduction can lead to cellular damage, a key factor in numerous pathologies including cancer and neurodegenerative diseases.[1][2] A widely utilized method to quantify intracellular ROS is the 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) assay, favored for its simplicity, cost-effectiveness, and sensitivity.[1][2][3][4] This document provides a comprehensive protocol for the application of the DCFH-DA assay with flow cytometry for researchers, scientists, and professionals in drug development.

Principle of the Assay

The DCFH-DA assay relies on a cell-permeable fluorogenic dye to measure hydroxyl, peroxyl, and other ROS activities within the cell.[5][6][7] The non-fluorescent DCFH-DA passively diffuses across the cell membrane.[8] Inside the cell, intracellular esterases cleave the diacetate group, converting it into the non-fluorescent 2',7'-dichlorodihydrofluorescein (DCFH).[1][5][6][7][8] In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[1][5][6][7][8] The resulting fluorescence intensity is directly proportional to the amount of intracellular ROS and can be quantitatively measured using a flow cytometer.[5][6][7]

Signaling Pathway and Detection Mechanism

The following diagram illustrates the mechanism of ROS detection by DCFH-DA within a cell.

References

- 1. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of ROS using oxidized DCFDA and flow-cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of ROS Using Oxidized DCFDA and Flow-Cytometry | Springer Nature Experiments [experiments.springernature.com]

- 4. Identification of ROS Using Oxidized DCFDA and Flow-Cytometry (2010) | Evgeniy Eruslanov | 1144 Citations [scispace.com]

- 5. bioquochem.com [bioquochem.com]

- 6. cosmobiousa.com [cosmobiousa.com]

- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 8. benchchem.com [benchchem.com]

Optimizing Cellular ROS Detection: Application Notes and Protocols for DCFH-DA

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and optimized protocols for the use of 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) in measuring intracellular reactive oxygen species (ROS). The following sections offer comprehensive guidance on determining the optimal dye concentration, experimental procedures for various cell types, and troubleshooting common issues to ensure reliable and reproducible results.

Introduction to DCFH-DA for ROS Detection

2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a widely used fluorogenic probe for detecting intracellular ROS. As a cell-permeable molecule, DCFH-DA readily diffuses across the cell membrane. Inside the cell, it is deacetylated by cellular esterases to the non-fluorescent 2',7'-dichlorodihydrofluorescein (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF), which can be detected by fluorescence microscopy, flow cytometry, or a fluorescence plate reader. The intensity of the fluorescence is directly proportional to the level of intracellular ROS.

Determining the Optimal Concentration of DCFH-DA

The optimal concentration of DCFH-DA for cell loading is a critical parameter that can vary depending on the cell type and experimental conditions. A general starting range for DCFH-DA concentration is between 5 and 25 µM.[1][2] It is highly recommended to perform a concentration optimization experiment for each new cell line or experimental setup to achieve the best signal-to-noise ratio.

Table 1: Recommended DCFH-DA Concentrations and Incubation Times for Various Cell Lines

| Cell Line | Cell Type | Recommended DCFH-DA Concentration (µM) | Recommended Incubation Time (minutes) | Reference |

| HCT116 | Human Colorectal Carcinoma | 10 | 30 | [3][4][5] |

| Adherent Cells (General) | Adherent | 5 - 10 | 20 - 30 | [6] |

| Suspension Cells (General) | Suspension | 10 | 20 | [6] |

| A549 | Human Lung Carcinoma | 100 | 30 | [7] |

| NR8383 | Rat Alveolar Macrophage | 100 | 30 | [7] |

| Neuronal Cells | Primary Neurons | 50 | 45 | |

| Hepatocytes (HepG2, HepaRG) | Human Liver Cancer | 50 - 100 | Not specified | [8][9][10] |

Signaling Pathways in Cellular Oxidative Stress

An increase in intracellular ROS can trigger a cascade of cellular signaling pathways that are involved in both cell survival and apoptosis. Understanding these pathways is crucial for interpreting the results of ROS measurements. The diagram below illustrates the major signaling pathways activated by oxidative stress.

Caption: Major signaling pathways activated by cellular oxidative stress.

Experimental Protocols

The following are detailed protocols for DCFH-DA staining in both adherent and suspension cells.

Protocol 1: DCFH-DA Staining of Adherent Cells

This protocol is suitable for cells grown in multi-well plates and can be adapted for analysis by fluorescence microscopy or a plate reader.[3][6]

Materials:

-

DCFH-DA stock solution (10 mM in DMSO)

-

Serum-free cell culture medium or Hanks' Balanced Salt Solution (HBSS)

-

Phosphate-Buffered Saline (PBS)

-

Positive control (e.g., 100 µM H₂O₂ or other ROS inducer)

-

Negative control (untreated cells)

Procedure:

-

Cell Seeding: Seed adherent cells in a suitable multi-well plate to achieve 70-80% confluency on the day of the experiment.

-

Preparation of DCFH-DA Working Solution: Immediately before use, dilute the 10 mM DCFH-DA stock solution to a final working concentration (e.g., 10 µM) in pre-warmed, serum-free medium or HBSS.[3][6] Vortex briefly to mix.

-

Cell Loading:

-

Remove the culture medium from the cells.

-

Wash the cells once with warm PBS.

-

Add the DCFH-DA working solution to each well and incubate for 20-30 minutes at 37°C, protected from light.[6]

-

-

Washing:

-

Remove the DCFH-DA working solution.

-

Wash the cells twice with warm PBS to remove any extracellular probe.

-

-

Treatment: Add your experimental compounds or positive/negative controls diluted in serum-free medium or PBS.

-

Data Acquisition:

-

Fluorescence Microscopy: Image the cells using a fluorescence microscope with appropriate filters for DCF (excitation/emission ~485/535 nm).

-

Plate Reader: Measure the fluorescence intensity using a microplate reader at an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

-

Protocol 2: DCFH-DA Staining of Suspension Cells

This protocol is optimized for cells grown in suspension and is typically analyzed by flow cytometry.[6][11]

Materials:

-

DCFH-DA stock solution (10 mM in DMSO)

-

Serum-free cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

Positive control (e.g., 100 µM H₂O₂ or other ROS inducer)

-

Negative control (untreated cells)

Procedure:

-

Cell Preparation: Harvest approximately 1 x 10⁶ cells per sample.

-

Preparation of DCFH-DA Working Solution: Immediately before use, dilute the 10 mM DCFH-DA stock solution to a final working concentration (e.g., 10 µM) in pre-warmed, serum-free medium.[6]

-

Cell Loading:

-

Resuspend the cell pellet in the DCFH-DA working solution.

-

Incubate for 20-30 minutes at 37°C, protected from light, with gentle mixing every 5-10 minutes.[6]

-

-

Washing:

-

Centrifuge the cells to pellet.

-

Remove the supernatant and wash the cell pellet once with warm PBS.

-

-

Treatment: Resuspend the cells in serum-free medium and add your experimental compounds or positive/negative controls.

-

Data Acquisition: Analyze the cells on a flow cytometer using a 488 nm laser for excitation and detecting the emission in the green channel (e.g., 530/30 nm filter).

Experimental Workflow

The following diagram outlines the general workflow for a DCFH-DA cellular ROS assay.

References

- 1. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 2. bioquochem.com [bioquochem.com]

- 3. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Video: Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining [jove.com]

- 5. ROS Detection with DCFH-DA Staining: Measuring Total ROS in Colorectal Cancer Cell Lines [jove.com]

- 6. researchgate.net [researchgate.net]

- 7. nanopartikel.info [nanopartikel.info]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. abcam.com [abcam.com]

Application Notes and Protocols for Dihydrofluorescein Diacetate (DCFH-DA) Staining

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Dihydrofluorescein diacetate (DCFH-DA) for the detection of intracellular reactive oxygen species (ROS). Included are detailed protocols, data interpretation guidelines, and troubleshooting tips to ensure accurate and reproducible results.

Introduction

2',7'-Dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) is a widely used cell-permeable fluorescent probe for detecting intracellular ROS. This non-fluorescent molecule readily diffuses across the cell membrane. Inside the cell, it is deacetylated by cellular esterases to the non-fluorescent 2',7'-dichlorodihydrofluorescein (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF), which can be measured using various fluorescence-based platforms. The intensity of the fluorescence is directly proportional to the level of intracellular ROS.[1][2]

Data Presentation: Incubation Parameters

Successful DCFH-DA staining is contingent on optimizing several key parameters, primarily the probe concentration and incubation time. The optimal conditions can vary depending on the cell type and experimental conditions.[2][3][4] The following table summarizes typical incubation times and concentrations reported in the literature.

| Parameter | Recommended Range | Common Starting Point | Key Considerations |

| DCFH-DA Working Concentration | 1 - 25 µM[1][3][4][5] | 10 µM[6] | Higher concentrations can lead to increased background fluorescence.[6] Optimal concentration should be determined empirically for each cell type.[3][4] |

| Incubation Time | 5 - 60 minutes[3][4][6] | 20 - 30 minutes[6] | Longer incubation times may lead to probe leakage or auto-oxidation.[1] Shorter times may result in a weak signal.[6] |

| Incubation Temperature | Room Temperature or 37°C[3][4] | 37°C[7][6] | 37°C is generally optimal for cellular esterase activity. |

Experimental Protocols

This section provides a detailed protocol for staining adherent cells with DCFH-DA for ROS detection, which can be adapted for suspension cells and different detection instruments.

Materials

-

2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

-

Dimethyl sulfoxide (B87167) (DMSO), anhydrous

-

Phosphate-Buffered Saline (PBS), sterile

-

Serum-free cell culture medium (phenol red-free recommended to reduce background)[6]

-

Adherent cells cultured in appropriate vessels (e.g., 24-well or 96-well plates)

-

Positive control (e.g., H₂O₂, tert-butyl hydroperoxide)[1]

-

Negative control (e.g., N-acetylcysteine, a ROS scavenger)[6]

Equipment

-

Fluorescence microscope, microplate reader, or flow cytometer with appropriate filters for FITC/GFP (Excitation/Emission: ~485 nm / ~530 nm)[1]

-

Incubator (37°C, 5% CO₂)

-

Laminar flow hood

-

Standard cell culture equipment

Protocol for Adherent Cells

-

Cell Seeding: Seed adherent cells in a suitable culture plate (e.g., 2 x 10⁵ cells/well in a 24-well plate) and allow them to adhere overnight in a 37°C incubator.

-

Preparation of DCFH-DA Stock Solution: Prepare a 10 mM stock solution of DCFH-DA in anhydrous DMSO. Aliquot and store at -20°C, protected from light and moisture.[3][4]

-

Preparation of DCFH-DA Working Solution: Immediately before use, dilute the 10 mM stock solution to a final working concentration of 10 µM in pre-warmed, serum-free, and preferably phenol (B47542) red-free medium.[7][6] Vortex the working solution briefly.[7]

-